molecular formula C9H4F6O B14886225 2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one

2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one

Cat. No.: B14886225
M. Wt: 242.12 g/mol
InChI Key: VSASPYIRUOYPTL-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one is a fluorinated organic compound with the molecular formula C9H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pentafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated properties but different functional groups.

    4-Fluorobenzaldehyde: Shares the fluorophenyl group but lacks the pentafluoropropyl moiety.

    Trifluoroacetophenone: Another fluorinated ketone with different fluorination patterns.

Uniqueness: 2,2,3,3,3-Pentafluoro-1-(4-fluorophenyl)propan-1-one is unique due to the combination of a highly fluorinated propyl group and a fluorophenyl group, which imparts distinct reactivity and stability compared to other fluorinated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H4F6O/c10-6-3-1-5(2-4-6)7(16)8(11,12)9(13,14)15/h1-4H

InChI Key

VSASPYIRUOYPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(F)(F)F)(F)F)F

Origin of Product

United States

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